

diclofenac epolamine chemical properties and synthesis

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An In-depth Technical Guide to Diclofenac Epolamine: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of **diclofenac epolamine**, a non-steroidal anti-inflammatory drug (NSAID). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Diclofenac epolamine (DHEP), also known as diclofenac hydroxyethylpyrrolidine, is a salt form of diclofenac.[1] This formulation enhances the drug's water solubility and properties for cutaneous absorption compared to other forms of diclofenac.[2] As an NSAID, it functions as an anti-inflammatory, analgesic, and antipyretic agent.[1][3]

The key chemical and physical properties are summarized below.



Property	Value	Source(s)
IUPAC Name	2-[(2,6-dichlorophenyl)amino]- benzeneacetic acid, compd. with 1-pyrrolidineethanol	[4]
Synonyms	DHEP, DIEP, diclofenac hydroxyethylpyrrolidine	[1][3]
CAS Number	119623-66-4	[1][2][3][4]
Molecular Formula	C20H24Cl2N2O3	[3][5]
Molecular Weight	411.32 g/mol	[1][3]
Physical Form	Solid	[3][4]
Purity	≥98% - 99.56%	[3][4]
Solubility	DMSO: ≥10 mg/mL (Soluble) Ethanol: ≥10 mg/mL (Soluble) Water: 82 mg/mL PBS (pH 7.2): 1-10 mg/mL (Sparingly soluble)	[1][4]

Synthesis of Diclofenac Epolamine

The synthesis of **diclofenac epolamine** can be achieved through a multi-step process starting from 1-(2,6-dichlorophenyl)-2-indolinone. The following protocol is based on established patent literature.[6][7]

Experimental Protocol

Step A: Formation of Diclofenac Salt

- React 1-(2,6-dichlorophenyl)-2-indolinone with a base, specifically sodium hydroxide (NaOH)
 or potassium hydroxide (KOH), in an aqueous solvent such as water.
- To enhance the reaction, a reducing agent from the sulfite family, preferably sodium hydrosulfite, can be added.



• This step yields the sodium or potassium salt of diclofenac.[6][7]

Step B: Dissolution

- Dissolve the resulting sodium or potassium diclofenac salt in a solvent mixture.
- This mixture consists of water and an organic solvent. Suitable organic solvents include ethyl acetate, methyl isobutyl ketone, toluene, isobutyl acetate, n-butyl acetate, n-propyl acetate, or isopropyl acetate.[6][7]

Step C: Acidification and Phase Separation

- Add a strong acid to the solution to protonate the diclofenac salt, thereby forming diclofenac acid.
- Following acidification, the aqueous phase is removed, leaving the diclofenac acid in the organic phase.[6][7]

Step D: Anhydrification

 The remaining organic phase containing the diclofenac acid is subjected to an anhydrification process to remove any residual water.[6][7]

Step E: Final Salt Formation

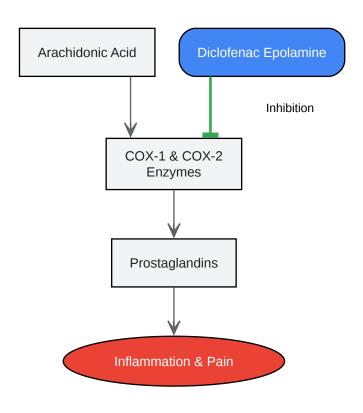
- Add 1-(2-hydroxyethyl)-pyrrolidine to the anhydrous organic solution containing diclofenac acid.
- This reaction between the acid (diclofenac) and the base (1-(2-hydroxyethyl)-pyrrolidine) forms the final product, diclofenac epolamine salt.[6][7] An alternative method involves reacting diclofenac acid directly with N-(2-hydroxyethyl)pyrrolidine in ethyl acetate to obtain the anhydrate form.[6]

Mechanism of Action and Signaling Pathway

Diclofenac epolamine's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[8][9] By blocking COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation



and pain.[8][10] Beyond COX inhibition, research suggests diclofenac may also influence other pathways, including activating AMPK-dependent signaling, reducing the expression of cell cycle protein cyclin D1, and activating the nitric oxide-cGMP antinociceptive pathway.[10][11]



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Caption: **Diclofenac Epolamine**'s primary signaling pathway.

Analytical Workflow for Quality Control

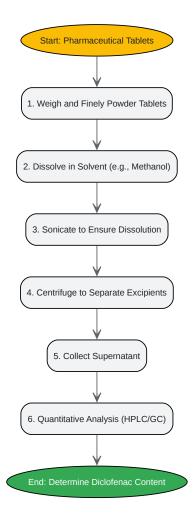
The quantification of diclofenac in pharmaceutical dosage forms is crucial for quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical methods.[12][13] A typical workflow for analyzing diclofenac content in tablets is outlined below.

Sample Preparation and Analysis Protocol

• Sample Collection: A set number of tablets (e.g., twenty) are weighed to determine their mean weight and then finely powdered.[13]



- Extraction: A precise weight of the tablet powder, equivalent to a known amount of diclofenac sodium, is transferred to a volumetric flask.[13]
- Dissolution: A suitable solvent, such as methanol, is added to the flask. The mixture is then sonicated for approximately 30 minutes to ensure complete dissolution of the active ingredient.[13]
- Separation: The resulting solution is centrifuged (e.g., at 3000 rpm for 5 minutes) to separate
 the insoluble excipients from the supernatant containing the dissolved diclofenac.[13]
- Analysis: The supernatant is collected and analyzed using a validated method like HPLC or GC to determine the precise concentration of diclofenac.[12][13]



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Caption: General experimental workflow for diclofenac analysis.



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